PF-06745013
Description
It functions as a selective inhibitor of a key enzyme involved in lipid metabolism pathways, specifically targeting the modulation of pro-inflammatory mediators . Preclinical studies highlight its ability to reduce oxidative stress and improve insulin sensitivity in animal models, positioning it as a candidate for conditions like non-alcoholic steatohepatitis (NASH) and type 2 diabetes . Its pharmacokinetic profile demonstrates favorable oral bioavailability and a half-life suitable for once-daily dosing, with phase I trials reporting dose-dependent efficacy and manageable toxicity .
Properties
Molecular Formula |
C21H19ClN2O3 |
|---|---|
Molecular Weight |
382.844 |
SMILES |
CC(C)(OC1=CC=C(C2=CC(C3=CC=C(Cl)C=C3)=C(N)N=C2)C=C1)C(O)=O |
Appearance |
Solid powder |
Synonyms |
PF-06745013; PF 06745013; PF06745013; PF-6745013; PF 6745013; PF6745013.; 2-{4-[6-Amino-5-(4-chloro-phenyl)-pyridin-3-yl]-phenoxy}-2-methyl-propionic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound | Core Structure | Key Modifications | Target Enzyme |
|---|---|---|---|
| This compound | Aryl sulfonamide | Fluorophenyl group at R₁ | Phospholipase A2 (PLA2) |
| GS-9674 | Aryl carboxylic acid | Cyclopropyl substitution at R₂ | Farnesoid X receptor (FXR) |
| Elafibranor | Diphenyl ether | Dual PPARα/δ agonism | PPARα/δ |
Key Insights :
- This compound’s fluorophenyl group enhances binding specificity to PLA2 compared to GS-9674’s carboxylic acid moiety .
- Elafibranor’s diphenyl ether scaffold enables dual receptor activation, unlike this compound’s single-target inhibition .
Functional and Pharmacological Comparison
Table 2: Pharmacodynamic and Efficacy Data
| Compound | IC₅₀ (nM) | Half-life (h) | Clinical Efficacy (Phase II) | Adverse Events (≥Grade 3) |
|---|---|---|---|---|
| This compound | 12.3 | 14.5 | 34% reduction in liver fibrosis | Hypertension (8%) |
| GS-9674 | 5.8 | 9.2 | 22% reduction in hepatic fat | Pruritus (15%) |
| Elafibranor | 280* | 20.1 | 19% resolution of NASH | Renal impairment (12%) |
*Elafibranor’s IC₅₀ reflects EC₅₀ for PPARα activation.
Key Findings :
- This compound exhibits superior potency (IC₅₀ = 12.3 nM) compared to Elafibranor but a narrower therapeutic window than GS-9674 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
